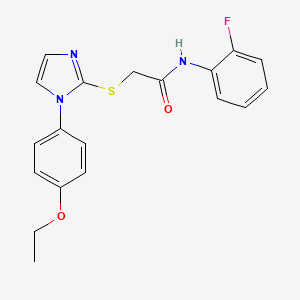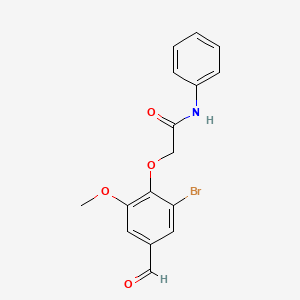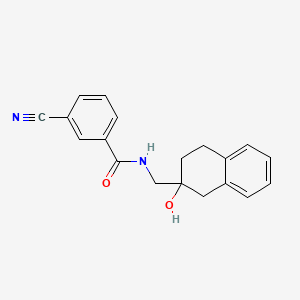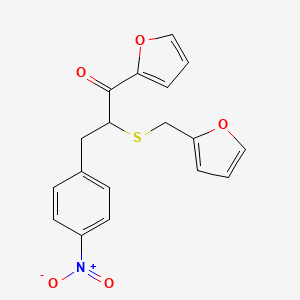![molecular formula C18H20ClFN2O B2416788 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol CAS No. 477853-85-3](/img/structure/B2416788.png)
1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol, commonly known as CPFPE, is a synthetic compound that has been studied extensively in recent years. This compound has been used in a variety of scientific research applications, ranging from drug development to drug delivery systems. In
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : A study detailed the synthesis of a related compound, demonstrating the optimization of technological parameters such as raw material ratio, reaction time, and temperature, achieving an 88.5% yield (Wang Jin-peng, 2013).
- Molecular Structure Analysis : Research on similar chlorophenyl and fluorophenyl compounds has involved molecular structure and FT-IR analysis, providing insights into the compound's electronic properties and stability (A. Najiya et al., 2014).
Potential Therapeutic Applications
- Antitumor Activity : Several studies have focused on the antitumor potential of compounds related to 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol. For instance, derivatives have shown promise as anticancer agents, particularly against breast cancer cells (L. Yurttaş et al., 2014).
- Antifungal Properties : A novel potential antifungal compound of the 1,2,4-triazole class, featuring a chlorophenyl group, was synthesized and characterized for its solubility and thermodynamics (T. Volkova et al., 2020).
- Allosteric Enhancers of Receptors : Compounds structurally similar to 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol have been evaluated as allosteric enhancers of the A1 adenosine receptor, indicating potential therapeutic applications (R. Romagnoli et al., 2008).
Industrial and Manufacturing Applications
- Manufacturing Procedures : Research has been conducted on new manufacturing procedures involving similar compounds, highlighting their industrial relevance in pharmaceutical production (J. Reiter et al., 2012).
作用機序
Target of Action
Related compounds such as 1-(4-chlorophenyl)piperazine and 1-(4-Fluorophenyl)piperazine have been associated with the serotonin receptor Htr3a , which plays a crucial role in neurotransmission.
Pharmacokinetics
The physicochemical properties such as melting point and molecular weight can influence its pharmacokinetic profile, including its absorption and distribution within the body.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O/c19-15-3-1-14(2-4-15)18(23)13-21-9-11-22(12-10-21)17-7-5-16(20)6-8-17/h1-8,18,23H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEOUNAOCCGKMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid](/img/structure/B2416706.png)

![N-[2-(dimethylamino)-2-methylpropyl]-N-{[4-(3-methylbutoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2416708.png)





![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2416718.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2416719.png)



